JC124

Description

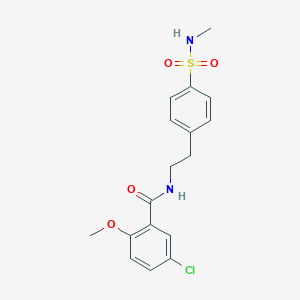

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPQRJNQPYTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JC124: A Technical Guide to its Mechanism of Action as a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on the NLRP3 signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used to characterize its function. While initial inquiries may have suggested a role in cancer, current scientific literature primarily establishes this compound's mechanism as a regulator of inflammation, with significant therapeutic potential in neurodegenerative and inflammatory diseases.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

This compound exerts its therapeutic effects by directly targeting and inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response. The activation of this inflammasome is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).

The mechanism of this compound involves the suppression of several key steps in the NLRP3 inflammasome activation cascade:

-

Inhibition of NLRP3 Inflammasome Assembly: this compound has been shown to block the formation of the active inflammasome complex.

-

Suppression of ASC Oligomerization: A critical step in inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This compound interferes with this process.

-

Reduction of Caspase-1 Activation: By preventing inflammasome assembly, this compound inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

Decreased Pro-inflammatory Cytokine Production: The ultimate downstream effect of this compound's inhibition of the NLRP3 inflammasome is a significant reduction in the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Quantitative Data

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 (IL-1β release) | 3.25 µM | J774A.1 macrophages | LPS/ATP-stimulated |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the points of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes how to induce NLRP3 inflammasome activation in macrophages and assess the inhibitory effect of this compound.

1. Cell Culture and Priming:

- Culture J774A.1 or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

2. This compound Treatment and Inflammasome Activation:

- Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

- Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30-60 minutes.

3. Sample Collection and Analysis:

- Collect the cell culture supernatants to measure secreted IL-1β.

- Lyse the cells to prepare protein extracts for Western blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

1. Plate Preparation:

- Coat a 96-well ELISA plate with a capture antibody specific for mouse IL-1β overnight at 4°C.

- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

- Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

- Add diluted cell culture supernatants and a serial dilution of recombinant mouse IL-1β standard to the wells.

- Incubate for 2 hours at room temperature.

3. Detection:

- Wash the plate and add a biotinylated detection antibody specific for mouse IL-1β. Incubate for 1 hour.

- Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

- Wash the plate and add a TMB substrate solution.

- Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.

Western Blotting for NLRP3, ASC, and Caspase-1

1. Protein Extraction and Quantification:

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (p20 subunit for active form) overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

In Vivo Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of traumatic brain injury (TBI).

Conclusion

This compound is a specific and potent inhibitor of the NLRP3 inflammasome. Its mechanism of action is well-characterized and involves the disruption of inflammasome assembly and subsequent downstream signaling, leading to a reduction in the production of key pro-inflammatory cytokines. The provided quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in inflammatory and neurodegenerative diseases. Current evidence does not support a direct role for this compound in cancer treatment; its primary therapeutic utility appears to lie in the modulation of inflammatory pathways.

The Molecular Target of JC124: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC124 is a potent and specific small molecule inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including neurodegenerative disorders, metabolic syndromes, and autoimmune diseases. As such, the NLRP3 inflammasome has emerged as a key therapeutic target. This compound, a sulfonamide-containing compound, has been identified as a specific inhibitor of the NLRP3 inflammasome, demonstrating therapeutic potential in various preclinical models. This document serves as a technical resource for understanding the molecular interactions and functional consequences of this compound's engagement with its target.

The Molecular Target: NLRP3

The primary molecular target of this compound is the NLRP3 protein itself. Mechanistic studies utilizing a photo-affinity probe have suggested a direct interaction between this compound and the NLRP3 protein.[1] This direct binding is a key feature of this compound's specificity and mechanism of action. Unlike some other NLRP3 inhibitors, this compound does not affect the ATPase activity of NLRP3, indicating a distinct binding mode.[1]

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components (PAMPs) or endogenous danger signals (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation and assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.

Upon activation, NLRP3 oligomerizes, leading to the recruitment and polymerization of ASC into a large speck-like structure. This ASC speck then serves as a platform for the recruitment and proximity-induced auto-activation of pro-caspase-1. Activated caspase-1 subsequently cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, which are then secreted from the cell.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular and in vivo models. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Cell Line / Model | Experimental Conditions | Reference |

| IC50 (IL-1β release) | 3.25 µM | J774A.1 macrophages | LPS and ATP stimulation | [1] |

| In Vivo Efficacy | 50 mg/kg (i.p.) | APP/PS1 mice | 3-month treatment | N/A |

| In Vivo Efficacy | 100 mg/kg (i.p.) | Sprague-Dawley rats (TBI model) | 4 doses post-injury | N/A |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on the NLRP3 inflammasome.

Cell Culture and Inflammasome Activation

-

Cell Lines: Murine J774A.1 macrophages or human THP-1 monocytes are commonly used. THP-1 cells require differentiation into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

-

Priming: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation: After priming, cells are treated with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for a short period (e.g., 30-60 minutes) to induce inflammasome assembly and activation. This compound is typically added before the activation step.

Measurement of IL-1β Secretion

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Collect cell culture supernatants after inflammasome activation.

-

Centrifuge the supernatants to remove cellular debris.

-

Perform ELISA according to the manufacturer's instructions for the specific IL-1β kit (e.g., from R&D Systems or eBioscience).

-

Measure absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentration of IL-1β based on a standard curve.

-

ASC Oligomerization Assay

-

Method: Western Blotting of cross-linked pellets.

-

Protocol Outline:

-

After treatment, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).

-

Centrifuge the lysates at a low speed (e.g., 6000 x g) to pellet the large ASC specks.

-

Wash the pellet and resuspend it in a buffer.

-

Cross-link the proteins in the pellet using an agent like disuccinimidyl suberate (DSS).

-

Quench the cross-linking reaction.

-

Denature the proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ASC antibody to visualize the oligomeric species.

-

Caspase-1 Activity Assay

-

Method: Fluorometric or colorimetric assay.

-

Protocol Outline:

-

Prepare cell lysates after inflammasome activation.

-

Incubate the lysates with a specific caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric).

-

The cleavage of the substrate by active caspase-1 releases a chromophore (pNA) or a fluorophore (AFC).

-

Measure the signal using a microplate reader at the appropriate wavelength (405 nm for pNA, Ex/Em = 400/505 nm for AFC).

-

The signal intensity is proportional to the caspase-1 activity in the sample.

-

Visualizations

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro.

Conclusion

This compound is a specific and direct inhibitor of the NLRP3 protein, effectively blocking the assembly and activation of the NLRP3 inflammasome. Its mechanism of action, characterized by the inhibition of ASC oligomerization and subsequent caspase-1 activation and IL-1β secretion, makes it a valuable tool for studying the role of the NLRP3 inflammasome in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of inflammation and drug discovery. Further investigation into the precise binding site and in vivo pharmacology of this compound will continue to advance our understanding of NLRP3 inhibition and its therapeutic potential.

References

JC124: A Potent Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of microbial and endogenous danger signals triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome has been implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. Consequently, the development of specific and potent NLRP3 inhibitors has emerged as a promising therapeutic strategy. JC124 is a novel, small-molecule inhibitor that has demonstrated significant efficacy in selectively targeting and inhibiting the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the NLRP3 inflammasome complex, preventing its assembly and subsequent activation. This blockade of inflammasome formation leads to a downstream reduction in the activation of caspase-1, a key enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. By inhibiting this critical step in the inflammatory cascade, this compound effectively suppresses the release of these potent pro-inflammatory cytokines.

Quantitative Data on this compound Efficacy

The inhibitory potential of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting the NLRP3 inflammasome and its downstream signaling.

In Vitro Efficacy

| Parameter | Cell Line | Stimulus | IC50 Value | Reference |

| IL-1β Release | J774A.1 macrophages | LPS + ATP | 3.25 µM | [1] |

In Vivo Efficacy: Traumatic Brain Injury (TBI) Model

A study in a rat model of TBI demonstrated that intraperitoneal administration of this compound (100 mg/kg) significantly reduced markers of NLRP3 inflammasome activation in the hippocampus.[1]

| Protein | Treatment Group | Relative Expression (Normalized to Sham) | P-value vs. TBI-Vehicle | Reference |

| Pro-Caspase-1 | TBI-Vehicle | Significantly higher than sham | < 0.05 | [1] |

| Pro-Caspase-1 | TBI-JC124 | Reduced compared to TBI-Vehicle | < 0.05 | [1] |

| Cleaved Caspase-1 (p10) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1] |

| Cleaved Caspase-1 (p10) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.0001 | [1] |

| IL-1β (Cortex) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1][2] |

| IL-1β (Cortex) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.01 | [1][2] |

| IL-1β (Serum) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1][2] |

| IL-1β (Serum) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.01 | [1][2] |

In Vivo Efficacy: Alzheimer's Disease Model

In a transgenic mouse model of Alzheimer's disease (APP/PS1), oral administration of this compound for 3 months resulted in a significant reduction in key pathological markers.

| Marker | Treatment Group (50 mg/kg) | Reduction vs. Vehicle | P-value vs. Vehicle | Reference |

| Soluble Aβ1-42 | This compound | Significant | < 0.05 | |

| Insoluble Aβ1-42 | This compound | Significant | < 0.05 |

In another Alzheimer's disease mouse model (TgCRND8), this compound treatment also showed significant neuroprotective effects.

| Marker | Treatment Group | Outcome | P-value vs. Vehicle | Reference |

| Cleaved Caspase-1 (p20) | This compound | Significantly decreased | Not specified | [3] |

| Soluble Aβ1-42 | This compound | Significantly reduced | < 0.05 | [1] |

| Insoluble Aβ1-42 | This compound | Significantly reduced | < 0.05 | [1] |

In Vivo Efficacy: Epilepsy Model

In a kainic acid-induced mouse model of epilepsy, daily intraperitoneal injections of this compound (50 mg/kg) for 28 days led to a significant reduction in neuroinflammatory markers in the hippocampus.[4]

| Marker | Treatment Group | Outcome | P-value vs. Vehicle | Reference |

| IL-1β | This compound | Significantly diminished | Not specified | [4] |

| IL-18 | This compound | Significantly diminished | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following are standard protocols for key experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 macrophage cell line.

Protocol:

-

Cell Culture: Culture BMDMs or J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Priming (Signal 1): Seed cells in a 96-well plate. Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) for 1 hour.

-

Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Cell Viability Assay: Assess cell viability using an LDH assay on the supernatant or an MTT/MTS assay on the remaining cells to ensure that the observed reduction in IL-1β is not due to cytotoxicity of the compound.

Western Blot for Cleaved Caspase-1

Objective: To detect the active (cleaved) form of caspase-1 in cell lysates as a direct measure of inflammasome activation.

Protocol:

-

Sample Preparation: Following inflammasome activation and inhibitor treatment as described above, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the cleaved caspase-1 signal to the loading control.

In Vivo Administration of this compound in a Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a disease model.

Animal Model: APP/PS1 transgenic mice for Alzheimer's disease or Kainic Acid-induced epilepsy model.

Protocol (Example for Alzheimer's Disease Model):

-

Animal Housing: House APP/PS1 and wild-type littermate control mice under standard conditions.

-

Treatment Groups: Randomly assign mice to vehicle control and this compound treatment groups (e.g., 50 mg/kg and 100 mg/kg).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).

-

Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition).

-

Tissue Collection: Euthanize the animals and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.

-

Biochemical Analysis: Homogenize the brain tissue to measure levels of Aβ peptides (soluble and insoluble), inflammatory cytokines (e.g., IL-1β) by ELISA, and inflammasome components (NLRP3, cleaved caspase-1) by western blotting.

-

Immunohistochemistry: Use fixed brain sections to visualize amyloid plaques, microgliosis, and astrocytosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound Efficacy.

Conclusion

This compound is a well-characterized and potent inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases. Its specific mechanism of action, targeting the assembly of the inflammasome complex, makes it a valuable tool for researchers studying NLRP3-driven inflammation and a promising therapeutic candidate for a variety of clinical indications. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this field. Further investigation into the clinical potential of this compound is warranted.

References

- 1. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]

JC124: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of JC124, a selective inhibitor of the NLRP3 inflammasome. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Details and Chemical Properties

This compound is a small molecule designed as a specific inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, demonstrating both neuroprotective and anti-inflammatory properties.[1][2][3][4][5] It was developed through the structural optimization of glyburide to eliminate hypoglycemic effects while retaining its anti-inflammatory action.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide | [6] |

| CAS Number | 1638611-48-9 | [1][4][5] |

| Molecular Formula | C17H19ClN2O4S | [1][2][3] |

| Molecular Weight | 382.86 g/mol | [1][2][3] |

| SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1 | [1] |

| Appearance | Solid | [6] |

Table 2: Solubility and Storage of this compound

| Condition | Details | Source |

| Solubility | DMSO: 225.0 mg/mL (587.7 mM) with sonication and pH adjustment to 3 with HCl. | [1] |

| 10 mM in DMSO. | [6] | |

| Storage (Powder) | -20°C for 3 years. | [1] |

| Storage (Solvent) | -80°C for 1 year. | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[2][3][4][5][6] Mechanistic studies indicate that this compound directly interacts with the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This inhibition blocks the subsequent activation of caspase-1 and the processing and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][4][5]

In Vitro Activity: this compound has been shown to selectively inhibit the formation of the NLRP3 inflammasome and the activation of caspase-1, leading to a reduction in IL-1β release.[1][3][4][5] It has a reported IC50 of 3.25 µM for the inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells.[6] Importantly, it does not significantly inhibit NLRC4 or AIM2 inflammasomes, highlighting its selectivity for NLRP3.[1]

In Vivo Activity: In animal models, this compound has demonstrated significant neuroprotective and anti-inflammatory effects.

-

Traumatic Brain Injury (TBI): In a rat model of TBI, intraperitoneal administration of this compound (100 mg/kg) reduced the number of degenerating neurons, decreased the inflammatory cell response, and lessened the cortical lesion volume.[1][3][4][5] Treatment also led to a significant reduction in the protein expression levels of NLRP3, ASC, IL-1β, TNFα, iNOS, and caspase-1.[1][3][4][5]

-

Alzheimer's Disease (AD): In a transgenic mouse model of AD (TgCRND8), daily intraperitoneal injections of this compound (50 mg/kg) inhibited NLRP3 signaling, decreased Aβ deposition, and reduced the β-cleavage of amyloid precursor protein (APP).[6] Furthermore, this compound treatment reduced microgliosis and oxidative stress, and improved synaptic marker levels.[6]

Table 3: Summary of Biological Activity

| Assay/Model | Key Findings | Source |

| In Vitro IL-1β Release (J774A.1 cells) | IC50 = 3.25 µM | [6] |

| Rat Model of TBI | Reduced neuronal degeneration, inflammation, and lesion volume. Decreased expression of NLRP3, ASC, IL-1β, TNFα, iNOS, and caspase-1. | [1][3][4][5] |

| Transgenic Mouse Model of AD | Inhibited NLRP3 signaling, decreased Aβ deposition, reduced microgliosis and oxidative stress, and improved synaptic markers. | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound's in vivo efficacy.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Mechanisms of JC124

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the cellular pathways modulated by JC124, a selective inhibitor of the NLRP3 inflammasome. It provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Introduction

This compound is a novel small molecule, structurally optimized from glyburide, designed to specifically inhibit the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome without the hypoglycemic effects of its parent compound.[1] Its anti-inflammatory and neuroprotective properties have been demonstrated in various preclinical models, including traumatic brain injury, Alzheimer's disease, and epilepsy.[2][3][4] This guide delves into the core cellular pathways affected by this compound, presenting the underlying data and experimental methodologies.

Core Cellular Pathway: The NLRP3 Inflammasome

The primary cellular pathway affected by this compound is the NLRP3 inflammasome signaling cascade. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5] Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of programmed cell death known as pyroptosis.[5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[5] Mechanistic studies using a photo-affinity probe have suggested that this compound directly interacts with NLRP3, although its binding mode appears distinct from other inhibitors like MCC950 as it does not affect the ATPase activity of NLRP3.[5] By binding to NLRP3, this compound prevents the downstream assembly of the inflammasome complex.

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by PAMPs or DAMPs binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][5]

-

Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline structures, triggers the oligomerization of NLRP3. This recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][5] This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[5] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[4][5]

This compound intervenes in the activation step by preventing the assembly of the NLRP3 inflammasome, thereby inhibiting ASC aggregation and subsequent caspase-1 activation.[3] This leads to a reduction in the release of IL-1β and IL-18 and mitigates pyroptosis.[3][4]

Downstream Effects of this compound

By inhibiting the NLRP3 inflammasome, this compound has been shown to:

-

Reduce the expression of NLRP3, ASC, and activated caspase-1.[1][2]

-

Decrease the production and release of IL-1β and TNF-α.[1][2]

-

Inhibit the expression of inducible nitric oxide synthase (iNOS).[1]

-

Suppress the expression of GSDMD and its N-terminal fragment (GSDMD-N), thereby mitigating neuronal pyroptosis.[4]

-

Reduce microglial activation and astrogliosis in the brain.[3]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell/Model System | Reference |

| IC50 for IL-1β release | 3.25 µM | Not specified | [5] |

| In vivo dosage (TBI model) | 100 mg/kg | Rat | [2] |

Experimental Protocols

In Vitro Inhibition of NLRP3 Inflammasome

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are commonly used.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibition: The cells are pre-treated with varying concentrations of this compound.

-

Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP.

-

Endpoint Analysis: The supernatant is collected to measure the concentration of secreted IL-1β using an ELISA kit. Cell lysates can be analyzed by Western blot to assess the levels of cleaved caspase-1.

In Vivo Traumatic Brain Injury (TBI) Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of TBI.

Methodology:

-

Animal Model: Adult male rats are subjected to a controlled cortical impact to induce TBI.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg at multiple time points post-injury (e.g., 30 minutes, 6, 24, and 30 hours).[2]

-

Behavioral Assessment: Neurological function can be assessed using standardized scoring systems.

-

Histological Analysis: Brain tissue is collected for histological staining to assess lesion volume, neuronal degeneration, and inflammatory cell infiltration.

-

Protein Expression Analysis: Brain homogenates are analyzed by Western blot to measure the expression levels of NLRP3, ASC, IL-1β, TNF-α, iNOS, and caspase-1.[2]

Visualizations

Signaling Pathways and Workflows

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Caption: Workflow for evaluating this compound in a TBI model.

References

- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

JC124: A Targeted Approach to Neuroinflammation in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, presents a promising target for therapeutic intervention. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory cascade. JC124, a novel small molecule inhibitor, demonstrates high selectivity for the NLRP3 inflammasome, offering a potent tool for neuroscience research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core applications of this compound in neuroscience, detailing its mechanism of action, experimental protocols, and key preclinical findings. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of endogenous and exogenous signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). In the central nervous system (CNS), aberrant NLRP3 inflammasome activation is implicated in the progression of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), traumatic brain injury (TBI), and epilepsy. This compound was developed as a specific inhibitor of the NLRP3 inflammasome, capable of crossing the blood-brain barrier, making it a valuable tool for investigating the role of neuroinflammation in these conditions.[1][2] Preclinical studies have demonstrated its efficacy in reducing neuropathology and improving cognitive function in various animal models.[3][4]

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its neuroprotective effects by directly inhibiting the activation of the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of the NF-κB signaling pathway. The second signal triggers the assembly of the inflammasome complex, consisting of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is believed to interfere with the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent release of inflammatory cytokines.[2]

Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking downstream inflammation.

Preclinical Research Applications in Alzheimer's Disease

This compound has been extensively studied in preclinical models of Alzheimer's disease, primarily in amyloid precursor protein/presenilin 1 (APP/PS1) and TgCRND8 transgenic mice. These studies have consistently demonstrated the neuroprotective effects of this compound.

Reduction of Amyloid-β Pathology

Treatment with this compound has been shown to significantly reduce the amyloid-beta (Aβ) plaque burden in the brains of AD mouse models. This is a critical finding, as Aβ plaques are a hallmark of AD pathology.

| Treatment Group | Aβ Plaque Area (%) in Cortex | Aβ Plaque Area (%) in Hippocampus | Reference |

| APP/PS1 Vehicle | 5.8 ± 0.6 | 4.2 ± 0.5 | [3] |

| APP/PS1 + this compound (20 mg/kg) | 3.1 ± 0.4 | 2.3 ± 0.3 | [3] |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Amelioration of Neuroinflammation

By inhibiting the NLRP3 inflammasome, this compound effectively reduces the production of pro-inflammatory cytokines in the brain. This dampening of the neuroinflammatory response is thought to contribute significantly to its neuroprotective effects.

| Treatment Group | IL-1β Levels (pg/mg protein) | Caspase-1 Activity (fold change) | Reference |

| APP/PS1 Vehicle | 12.5 ± 1.8 | 3.2 ± 0.4 | [5][6] |

| APP/PS1 + this compound (20 mg/kg) | 6.2 ± 1.1 | 1.5 ± 0.2 | [5][6] |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Improvement of Cognitive Function

A crucial outcome of this compound treatment in AD mouse models is the significant improvement in cognitive performance, as assessed by behavioral tests such as the Morris Water Maze (MWM).

| Treatment Group | MWM Escape Latency (seconds) | MWM Time in Target Quadrant (%) | Reference |

| Wild-Type | 20.5 ± 2.1 | 45.2 ± 3.5 | [3] |

| APP/PS1 Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 | [3] |

| APP/PS1 + this compound (20 mg/kg) | 28.3 ± 3.5 | 38.7 ± 4.1 | [3] |

*p < 0.05 compared to APP/PS1 Vehicle. Data are presented as mean ± SEM.

Preservation of Synaptic Integrity

This compound treatment has been shown to preserve synaptic protein levels, suggesting a protective effect against the synaptic dysfunction that is characteristic of AD.

| Treatment Group | Synaptophysin Level (relative to control) | PSD-95 Level (relative to control) | Reference |

| APP/PS1 Vehicle | 0.65 ± 0.08 | 0.72 ± 0.09 | [3] |

| APP/PS1 + this compound (20 mg/kg) | 0.92 ± 0.11 | 0.95 ± 0.10 | [3] |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animal Models and this compound Administration

-

Animal Model: APP/PS1 transgenic mice are a commonly used model for AD research.

-

This compound Administration: this compound is typically dissolved in a vehicle such as corn oil and administered via oral gavage at a dosage of 20 mg/kg body weight, once daily for a period of 1 to 3 months.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is used to assess spatial learning and memory.

-

Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.

-

Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from a different quadrant and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

Tissue Collection and Preparation

-

Following the final behavioral test, mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).

-

The brains are harvested. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen in liquid nitrogen for biochemical analyses.

Immunohistochemistry for Aβ Plaques

-

Fixed brain hemispheres are cryoprotected in 30% sucrose and sectioned at 30 µm.

-

Sections are incubated with a primary antibody against Aβ (e.g., 6E10).

-

A fluorescently labeled secondary antibody is used for detection.

-

Images are captured using a fluorescence microscope, and the Aβ plaque area is quantified using image analysis software.

Western Blotting for Synaptic Proteins

-

Frozen brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Band intensities are quantified using densitometry software.

Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with significant therapeutic potential in the context of neurodegenerative diseases. Preclinical studies have robustly demonstrated its ability to mitigate key aspects of AD pathology, including amyloid-beta deposition, neuroinflammation, and cognitive decline. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate the role of neuroinflammation in neurological disorders and to evaluate the therapeutic efficacy of NLRP3 inflammasome inhibitors like this compound. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-term dynamics of aberrant neuronal activity in awake Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JC124 in Reducing Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The activation of the innate immune system in the central nervous system (CNS), primarily mediated by microglia and astrocytes, can lead to a chronic inflammatory state, neuronal damage, and disease progression. A key player in this process is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, an intracellular multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). JC124 has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the role of this compound in reducing neuroinflammation, summarizing key quantitative data from preclinical studies, detailing experimental protocols for its evaluation, and visualizing its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome with this compound.

Introduction to Neuroinflammation and the NLRP3 Inflammasome

Neuroinflammation is the inflammatory response within the brain and spinal cord. While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic neuroinflammation is a detrimental process implicated in the progression of numerous neurological disorders, including Alzheimer's disease (AD), Parkinson's disease, traumatic brain injury (TBI), and epilepsy. Microglia, the resident immune cells of the CNS, and astrocytes, another type of glial cell, are the primary mediators of neuroinflammation.

The NLRP3 inflammasome is a key component of the innate immune system that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process: a priming signal (Signal 1), often initiated by the activation of Toll-like receptors (TLRs) by ligands such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. A second activation signal (Signal 2), such as ATP, amyloid-beta (Aβ) fibrils, or other cellular stressors, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell and promote a potent inflammatory response.

This compound: A Selective NLRP3 Inflammasome Inhibitor

This compound is a small molecule that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct inhibition of NLRP3 inflammasome assembly and subsequent activation of caspase-1. This targeted action prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the neuroinflammatory cascade. Preclinical studies have demonstrated the therapeutic potential of this compound in various models of neuroinflammatory diseases.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Stimulus | This compound Concentration | Outcome | Reference |

| IL-1β Release | J774A.1 Macrophages | LPS + ATP | IC50: 3.25 µM | Inhibition of IL-1β release |

Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1 & TgCRND8)

| Parameter | Brain Region | Treatment | Result | Reference |

| Aβ Plaque Number | Cortex & Hippocampus | This compound (50 & 100 mg/kg) | Significant reduction in Aβ plaque number | |

| Activated Microglia (Type 2) | Cortex | This compound | Significantly lower number of activated microglia | |

| Iba1 Protein Expression | Brain Lysates | This compound (50 & 100 mg/kg) | Significantly lower expression compared to vehicle | |

| HMGB1 Protein Expression | Brain Lysates | This compound (100 mg/kg) | Significantly lower expression compared to vehicle and 50 mg/kg dose | |

| Soluble Aβ1-42 Levels | Brain Homogenates | This compound | Decreased levels | |

| Insoluble Aβ1-42 Levels | Brain Homogenates | This compound | Decreased levels |

Table 3: In Vivo Efficacy of this compound in a Traumatic Brain Injury Rat Model

| Parameter | Brain Region | Treatment | Result | Reference |

| Cortical Lesion Volume | Cortex | This compound | Reduced cortical tissue loss | |

| Degenerating Neurons | - | This compound | Reduced number of degenerative neurons | |

| NLRP3 Protein Expression | Injured Hippocampus | This compound | Significantly reduced upregulation | |

| ASC Protein Expression | Injured Hippocampus | This compound | Significantly reduced upregulation | |

| Cleaved Caspase-1 (p10) | Injured Hippocampus | This compound | Reduced expression |

Table 4: In Vivo Efficacy of this compound in a Kainic Acid-Induced Epilepsy Mouse Model

| Parameter | Brain Region | Treatment | Result | Reference |

| Hippocampal Neuronal Loss | Hippocampus | This compound (50 mg/kg) | Reduced neuronal loss | |

| Microgliosis | Hippocampal CA1 region | This compound (50 mg/kg) | Reduced number of microglia | |

| Astrogliosis | Hippocampal CA1 region | This compound (50 mg/kg) | Reduced number of astrocytes |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

Experimental Workflow for Assessing this compound Efficacy in a TBI Model

The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in a rodent model of traumatic brain injury.

Caption: Experimental workflow for TBI studies with this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Primary Microglia Culture and Activation Assay

Objective: To isolate and culture primary microglia and assess the effect of this compound on their activation in vitro.

Materials:

-

Postnatal day 1-3 (P1-P3) mouse or rat pups

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Trypsin (0.25%)

-

DNase I

-

CD11b MicroBeads

-

Poly-D-lysine coated culture plates

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

ELISA kit for IL-1β

Protocol:

-

Mixed Glial Culture:

-

Isolate brains from P1-P3 pups and remove meninges.

-

Mechanically dissociate brain tissue and incubate with trypsin and DNase I.

-

Plate the cell suspension in DMEM/F12 medium in poly-D-lysine coated flasks.

-

Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

-

Microglia Isolation:

-

Shake the mixed glial culture flasks to detach microglia.

-

Collect the supernatant and purify microglia using CD11b MicroBeads according to the manufacturer's instructions.

-

-

Microglia Activation Assay:

-

Plate purified microglia in poly-D-lysine coated plates.

-

Pre-treat microglia with varying concentrations of this compound for 1 hour.

-

Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.

-

Stimulate the cells with ATP (e.g., 2 mM) for 30-60 minutes.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using an ELISA kit.

-

Western Blot for Neuroinflammatory Markers

Objective: To quantify the protein levels of neuroinflammatory markers in brain tissue lysates.

Materials:

-

Brain tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-Iba1, anti-GFAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction and Quantification:

-

Homogenize brain tissue in RIPA buffer. 2

-

JC124: A Technical Guide to its Inhibitory Effect on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its anti-inflammatory effects by attenuating the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cytokine release, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical signaling platform that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).

-

Signal 1 (Priming): This is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

This compound directly targets and inhibits the NLRP3 protein, preventing the assembly of the inflammasome complex. This blockade of inflammasome formation is the central mechanism through which this compound suppresses the activation of caspase-1 and the subsequent release of IL-1β and IL-18.

Figure 1. Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Data Presentation: Effect of this compound on Cytokine Release

The inhibitory activity of this compound on cytokine release has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data.

| Cell Type/Model | Stimulus | Cytokine Measured | This compound Concentration/Dose | % Inhibition / IC50 | Reference |

| J774A.1 macrophages | LPS + ATP | IL-1β | 3.25 µM | IC50 | [1] |

| Traumatic Brain Injury (rat model) | TBI | IL-1β | 100 mg/kg | Significant reduction | [2] |

| Alzheimer's Disease (APP/PS1 mouse model) | Endogenous Aβ | IL-1β | 100 mg/kg/day | Significant reduction | [3] |

| Epilepsy (KA-induced mouse model) | Kainic Acid (KA) | IL-1β | Not specified | Significant reduction | [4] |

| Epilepsy (KA-induced mouse model) | Kainic Acid (KA) | IL-18 | Not specified | Significant reduction | [4] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and this compound Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line.

Figure 2. Workflow for in vitro assessment of this compound activity.

Materials:

-

Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

Vehicle control (e.g., DMSO)

-

ELISA kit for IL-1β

-

Caspase-1 activity assay kit

-

Reagents for Western blotting

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well or 24-well plate at a suitable density and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free media.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activation (Signal 2): Add ATP (e.g., 5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30-60 minutes.

-

Sample Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatants or cell lysates using a specific activity assay kit.

-

Western Blot Analysis: Prepare cell lysates and analyze the cleavage of caspase-1 (p20 or p10 subunit) by Western blotting to confirm inflammasome activation and its inhibition by this compound.

Western Blot for Caspase-1 Cleavage

Procedure:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against caspase-1 (recognizing both pro-caspase-1 and the cleaved fragment) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for a variety of inflammatory diseases. Its specific inhibition of the NLRP3 inflammasome provides a targeted approach to reducing the production of key pro-inflammatory cytokines. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the biological effects of this compound and its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing and Administration of JC124

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1] By directly targeting the NLRP3 protein, this compound effectively blocks the assembly and activation of the inflammasome, a key component of the innate immune system.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Consequently, this compound has demonstrated significant therapeutic potential in various preclinical models, including those for neurodegenerative diseases, epilepsy, and traumatic brain injury, primarily through its anti-inflammatory and neuroprotective effects.[3][4]

These application notes provide a comprehensive overview of the in vivo dosing and administration protocols for this compound based on published research, designed to assist researchers in planning their own preclinical studies.

Data Presentation

In Vivo Efficacy Studies of this compound

| Disease Model | Animal Model | Dose | Administration Route | Vehicle | Dosing Frequency & Duration | Key Findings | Reference |

| Alzheimer's Disease | APP/PS1 Transgenic Mice | 50 mg/kg and 100 mg/kg | Oral Gavage | 2% DMSO in corn oil | Daily (5 days/week) for 3 months | Reduced amyloid-β load, decreased neuroinflammation, improved cognitive function.[5][6] | [5][6] |

| Epilepsy | Kainic Acid-induced Epileptic Mice | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMSO in saline and PEG | Daily for 28 days | Suppressed seizures, improved depressive-like behavior and cognitive dysfunction. | |

| Traumatic Brain Injury (TBI) | Adult male Sprague-Dawley rats | 100 mg/kg | Intraperitoneal (i.p.) | Not specified | 4 doses at 30 min, 6, 24, and 30 h post-injury | Decreased degenerating neurons, reduced inflammatory response, and smaller cortical lesion volume.[2] | [2] |

Note: While this compound has shown efficacy and appears to be well-tolerated in these studies, detailed public data on its pharmacokinetics (Cmax, half-life, bioavailability) and toxicology (LD50) are not available. It is strongly recommended that researchers conduct their own dose-ranging and safety studies for their specific animal models and experimental conditions.

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Oral Gavage Formulation (based on Alzheimer's disease model):

-

Vehicle: 2% DMSO in corn oil.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with corn oil to achieve the final desired concentration and a DMSO concentration of 2%.

-

For example, to prepare a 30 mg/mL solution as used in one study, dissolve this compound in DMSO and then dilute with corn oil.[5] Ensure the solution is homogenous by vortexing or brief sonication before each use.

-

2. Intraperitoneal Injection Formulation (based on epilepsy model):

-

Vehicle: 10% DMSO in saline and Polyethylene Glycol (PEG). The exact ratio of saline to PEG is not specified in the literature. A common practice is to first dissolve the compound in DMSO, then add PEG, and finally bring it to the final volume with saline. It is crucial to perform small-scale solubility tests to determine the optimal ratio for your specific lot of this compound.

-

Procedure:

-

Dissolve this compound in DMSO to create a stock solution.

-

Add the required volume of PEG and mix thoroughly.

-

Add saline to reach the final desired volume and concentration, ensuring the final DMSO concentration is 10%.

-

Ensure the solution is clear and free of precipitation before administration.

-

Administration Protocols

1. Oral Gavage:

-

Animal Model: Mice.

-

Procedure:

-

Accurately weigh the animal to determine the correct volume of the this compound formulation to administer.

-

Use a proper-sized oral gavage needle (e.g., 20-22 gauge for mice).

-

Gently restrain the animal and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.

-

Monitor the animal briefly after administration to ensure no adverse effects.

-

2. Intraperitoneal (i.p.) Injection:

-

Animal Model: Mice or Rats.

-

Procedure:

-

Weigh the animal to calculate the required injection volume.

-

Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).

-

Restrain the animal, exposing the lower abdominal area.

-

Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and other internal organs.

-

Inject the this compound solution.

-

Observe the animal for any signs of distress post-injection.

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Experimental Workflow for In Vivo Administration of this compound

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NOD | TargetMol [targetmol.com]

- 3. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for JC124 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC124 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. By directly targeting the NLRP3 protein, this compound effectively blocks the assembly and activation of the inflammasome, a key component of the innate immune system.[1][2] This inhibition prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Due to its targeted mechanism, this compound has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and traumatic brain injury.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on NLRP3 inflammasome activity, cell viability, and apoptosis.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro applications. This data is intended to serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell type, experimental conditions, and desired endpoint.

| Application | Cell Type | Concentration Range | Key Findings | Reference |

| Inhibition of IL-1β Release | J774A.1 Mouse Macrophages | IC50: 3.25 µM | Potent inhibition of IL-1β release upon LPS and ATP stimulation. | --INVALID-LINK-- |

| Cell Viability Assay | Human iPSC-derived Neurons | 0.1 - 30 µM | Assessment of this compound cytotoxicity over a broad concentration range. | --INVALID-LINK-- |

| Pre-treatment for Neuroprotection | Human iPSC-derived Neurons | 3 - 10 µM | Pre-treatment with this compound demonstrated neuroprotective effects against inflammatory injury. | --INVALID-LINK-- |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for JC124 in Animal Studies

JC124: A Potent and Selective NLRP3 Inflammasome Inhibitor for In Vivo Research

This compound is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its ability to cross the blood-brain barrier and modulate neuroinflammation makes it a valuable tool for studying the role of the NLRP3 inflammasome in a variety of disease models, including neurological disorders like epilepsy and Alzheimer's disease, as well as other inflammatory conditions.[1] This document provides detailed information on the solubility of this compound and protocols for its use in animal studies.

Data Presentation: Solubility and Vehicle Formulations

Successful in vivo studies rely on the appropriate formulation of the therapeutic agent. This compound is a lipophilic compound with low aqueous solubility. The following tables summarize its solubility in common laboratory solvents and provide validated vehicle formulations for oral and intraperitoneal administration in rodents.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (261.19 mM) | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |

| Dimethyl sulfoxide (DMSO) | 250 mg/mL (652.98 mM) | Requires sonication and pH adjustment to 3 with HCl. |

Table 2: Recommended Vehicle Formulations for Animal Studies

| Administration Route | Vehicle Composition | Final this compound Concentration | Notes |

| Oral / Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.43 mM) | Prepare by adding each solvent sequentially. Results in a clear solution. For dosing periods longer than two weeks, use with caution. |

| Oral / Intraperitoneal | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.43 mM) | Results in a suspended solution. Requires sonication. |

| Oral | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.43 mM) | Prepare by adding this compound in DMSO to corn oil and mixing thoroughly. Results in a clear solution. |

| Intraperitoneal | Poly (ethylene glycol) BioUltra 400 | Not specified, but used for 50 mg/kg/day dosing. | Used in a published Alzheimer's disease mouse model. |

| Oral | 2% DMSO in corn oil | Not specified, but used for 50 and 100 mg/kg/day dosing. | Used in a published Alzheimer's disease mouse model for 3 months.[2] |

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is activated by a two-signal process. The first signal, or "priming," is often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB and the subsequent upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their secretion and the induction of an inflammatory response. This compound intervenes in this pathway by preventing the assembly of the inflammasome complex.

Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking downstream inflammatory signaling.

Experimental Protocols

The following are example protocols for the preparation and administration of this compound in mice, based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Oral Gavage Administration of this compound in a Corn Oil Vehicle

This protocol is adapted from a study investigating the effects of this compound in a mouse model of Alzheimer's disease.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Preparation of Dosing Solution (e.g., for a 10 mg/mL solution): a. Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound. b. Prepare a 2% DMSO in corn oil vehicle. For 1 mL of vehicle, add 20 µL of DMSO to 980 µL of corn oil. c. Add the this compound powder to a sterile microcentrifuge tube. d. Add a small amount of the vehicle to the powder and vortex to create a paste. e. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. If necessary, sonicate for 5-10 minutes to aid dissolution. f. Visually inspect the solution for complete dissolution or a fine, homogenous suspension.

-

Animal Dosing: a. Weigh each mouse to determine the correct dosing volume. For a 50 mg/kg dose in a 25 g mouse, the required dose is 1.25 mg. Using a 10 mg/mL solution, the volume to administer is 125 µL. b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). d. Attach the gavage needle to the syringe and draw up the calculated volume of the this compound solution. e. Insert the gavage needle into the esophagus and slowly administer the solution. f. Return the mouse to its cage and monitor for any adverse reactions.

Caption: A streamlined workflow for the preparation and oral administration of this compound to mice.

Protocol 2: Intraperitoneal Injection of this compound in a Poly (ethylene glycol) Vehicle

This protocol is based on a study that administered this compound via intraperitoneal injection in an Alzheimer's disease mouse model.

Materials:

-